Ethyl 5-{[(2-chlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate
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Overview
Description
ETHYL 5-(2-CHLOROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a chlorobenzamido group, a morpholine ring, and an ethyl ester functional group. Its unique chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-(2-CHLOROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE typically involves a multi-step process. The initial step often includes the formation of the chlorobenzamido group through the reaction of 2-chlorobenzoic acid with an amine. This is followed by the introduction of the morpholine ring via nucleophilic substitution. The final step involves esterification to form the ethyl ester group. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of ETHYL 5-(2-CHLOROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters and improve the efficiency and sustainability of the process. The use of flow microreactors has been shown to enhance the synthesis of similar compounds by providing better heat and mass transfer .
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-(2-CHLOROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
ETHYL 5-(2-CHLOROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 5-(2-CHLOROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets. The chlorobenzamido group can form hydrogen bonds with biological molecules, while the morpholine ring may interact with enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
ETHYL 5-(2-CHLOROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE can be compared with similar compounds such as:
ETHYL 5-(2-BROMOBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE: Similar structure but with a bromine atom instead of chlorine.
ETHYL 5-(2-FLUOROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE: Contains a fluorine atom, which may alter its reactivity and biological activity.
The uniqueness of ETHYL 5-(2-CHLOROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H21ClN2O4 |
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Molecular Weight |
388.8 g/mol |
IUPAC Name |
ethyl 5-[(2-chlorobenzoyl)amino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C20H21ClN2O4/c1-2-27-20(25)16-13-14(7-8-18(16)23-9-11-26-12-10-23)22-19(24)15-5-3-4-6-17(15)21/h3-8,13H,2,9-12H2,1H3,(H,22,24) |
InChI Key |
BDHBAWZCDBRQBW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2Cl)N3CCOCC3 |
Origin of Product |
United States |
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